molecular formula C10H11BrN2O3 B8282508 N-(3-bromopropyl)-4-nitrobenzamide

N-(3-bromopropyl)-4-nitrobenzamide

Cat. No. B8282508
M. Wt: 287.11 g/mol
InChI Key: DTYCUOLXZAJHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromopropyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-bromopropyl)-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-bromopropyl)-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-bromopropyl)-4-nitrobenzamide

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

N-(3-bromopropyl)-4-nitrobenzamide

InChI

InChI=1S/C10H11BrN2O3/c11-6-1-7-12-10(14)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H,12,14)

InChI Key

DTYCUOLXZAJHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 mL of toluene was added to 3-bromopropylamine hydrobromide (1.20 g, 5.50 mmol), and triethylamine (1.53 mL, 11.0 mmol) was added dropwise with stirring under ice cooling. After the dropwise addition was completed, 4-nitrobenzoyl chloride (928 mg, 5.50 mmol) was added little by little, and the mixture was stirred at room temperature for 15 minutes. The reaction mixture was diluted with ethyl acetate, and the organic layer was washed with an aqueous saturated sodium hydrogencarbonate solution, a 0.1 N aqueous hydrochloric acid solution, and saturated sodium chloride solution. The organic layer was dried with anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to give the title compound (1.11 g; yield, 77%) as light yellow crystals.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
928 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
77%

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